molecular formula C18H20F3NO B5345798 N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide

Katalognummer B5345798
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: DSSLCEYJQQSHEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease and other neurological disorders. It was first synthesized in the 1960s and approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.

Wirkmechanismus

N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide acts as an uncompetitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the amount of calcium that enters the neuron, which can prevent the neuron from becoming overactive and dying.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis (cell death) in the brain. It has also been shown to improve cognitive function, memory, and behavior in patients with Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied in both animal and human models. However, one limitation is that it can be difficult to obtain and may be expensive to use in large quantities.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide, including:
1. Investigating its potential use in other neurological disorders, such as traumatic brain injury and stroke.
2. Developing new formulations of this compound that can be administered more easily or have improved pharmacokinetics.
3. Exploring its potential use in combination with other drugs to improve its therapeutic effects.
4. Investigating its potential use in preventing or delaying the onset of Alzheimer's disease in at-risk populations.
5. Studying its long-term effects on cognitive function and quality of life in patients with neurological disorders.

Synthesemethoden

The synthesis of N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide involves the reaction of 1-Adamantylamine with 2-bromo-4-trifluoromethylbenzene in the presence of a palladium catalyst. The resulting product is then treated with chloroform and hydrochloric acid to obtain this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of signals between neurons in the brain. By blocking this receptor, this compound helps to regulate the activity of glutamate, a neurotransmitter that is often overactive in neurological disorders.

Eigenschaften

IUPAC Name

N-[2-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO/c19-18(20,21)14-3-1-2-4-15(14)22-16(23)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSLCEYJQQSHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.